

# Application Notes and Protocols for Computer-Assisted Retrosynthesis Software

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ritro

Cat. No.: B10826671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Computer-Assisted Retrosynthesis

Computer-Assisted Retrosynthesis (CASP) has emerged as an indispensable tool in modern chemistry, revolutionizing the way synthetic routes are designed for novel and known molecules. By leveraging sophisticated algorithms and vast reaction databases, these software tools can predict plausible reaction pathways, saving significant time and resources in the laboratory. The underlying technologies range from expert systems with hand-coded reaction rules to advanced artificial intelligence and machine learning models that learn from the wealth of published chemical literature. These tools aid researchers in identifying diverse and efficient synthetic strategies, ultimately accelerating drug discovery and development.

## Software and Tools Overview

A variety of software and tools are available for computer-assisted retrosynthesis, each with its unique approach and capabilities. These can be broadly categorized into template-based, template-free, and hybrid methods. Template-based systems rely on a predefined set of reaction rules, while template-free approaches utilize machine learning models to predict reactions without explicit templates. Hybrid systems often combine the strengths of both methodologies.

Below is a summary of prominent software in the field, detailing their underlying technology and key features.

Software/Tool	Underlying Technology	Key Features	Availability
AiZynthFinder	Monte Carlo Tree Search (MCTS) guided by a neural network trained on reaction templates.[1][2]	Open-source and highly customizable, allowing users to train on their own datasets. It supports multiple search algorithms and expansion policies.[1][2]	Open-Source
ASKCOS	A suite of open-source tools including template-based and template-free models, MCTS, and feasibility assessment modules.[3][4][5]	Interactive and automatic planning modes, with modules for reaction outcome prediction and condition recommendation.[3][5][6]	Open-Source
SYNTHIA™ (formerly Chematica)	An expert system based on a vast database of over 100,000 hand-coded reaction rules.[7][8][9]	Provides detailed pathways with consideration for stereochemistry, regioselectivity, and potential protecting groups.[7] Offers customization of search parameters to meet specific project needs.[7]	Commercial
IBM RXN for Chemistry	A cloud-based platform utilizing a proprietary neural machine translation model (Molecular	Freely accessible online service that predicts chemical reactions and retrosynthesis pathways. Offers	Free Online Service (with paid subscriptions for advanced features)

	Transformer) for reaction prediction.	integration with robotic systems for automated synthesis.	
ChemAIRS	An AI-powered system trained on a large dataset of chemical reactions.[8]	Features modules for retrosynthesis, synthetic accessibility scoring, forward synthesis prediction, and process chemistry.[8] Includes a "Manual Search" function for chemist-in-the-loop guidance. [8]	Commercial

## Quantitative Performance Comparison

Evaluating the performance of retrosynthesis software is a complex task, as the "best" route can be subjective and context-dependent.[10] However, several metrics are commonly used to benchmark these tools, including top-N accuracy, success rate, and round-trip accuracy. Top-N accuracy measures whether the experimentally validated reaction is found within the top N predictions.[11][12][13] The success rate indicates the percentage of target molecules for which a valid synthesis route is found. Round-trip accuracy assesses the validity of a predicted retrosynthetic step by performing a forward prediction on the suggested precursors to see if the original target is regenerated.[11]

Software/Tool	Top-1 Accuracy (%)	Top-N Accuracy (N)	Success Rate (%)	Notes
AiZynthFinder (MCTS)	Varies by model	~97% (at least one solution found for set-n1 routes)	Not explicitly stated	Performance is highly dependent on the search algorithm and the underlying one-step prediction model. The success rate is for finding at least one solved route.
ASKCOS (Template-based)	~50%	75% (Top-3)	Not explicitly stated	Performance can vary based on the specific module and model used within the ASKCOS suite.
SYNTHIA™	Not publicly available	Not publicly available	Not publicly available	As a commercial tool, direct comparative performance metrics are not typically published in academic literature.
Molecular Transformer (IBM RXN)	54.1%	89.8% (Top-10)	Not explicitly stated	This represents the performance of the underlying model for single-step

				retrosynthesis prediction.
ChemAIRS	>90% (impurity prediction accuracy)	Not publicly available	Not publicly available	While overall retrosynthesis accuracy is not specified, high accuracy is reported for impurity prediction. <a href="#">[14]</a>

Note: The performance metrics presented in this table are compiled from various studies and may not be directly comparable due to differences in datasets and evaluation methodologies.

## Experimental Protocols

### Protocol 1: Retrosynthesis Planning with AiZynthFinder

This protocol outlines the steps for performing a retrosynthesis prediction using the AiZynthFinder command-line interface.

- **Installation:** Install AiZynthFinder and its dependencies using pip:
- **Download Public Data:** Download the pre-trained models and stock data:
- **Prepare Input File:** Create a text file (e.g., smiles.txt) containing the SMILES string of the target molecule, with one SMILES per line.
- **Run AiZynthFinder:** Execute the following command in the terminal, providing the path to your configuration file and the input SMILES file:
- **Analyze Results:** The output will be a JSON file containing the predicted retrosynthetic routes. The tool provides information on the predicted reactions, intermediates, and commercially available starting materials.

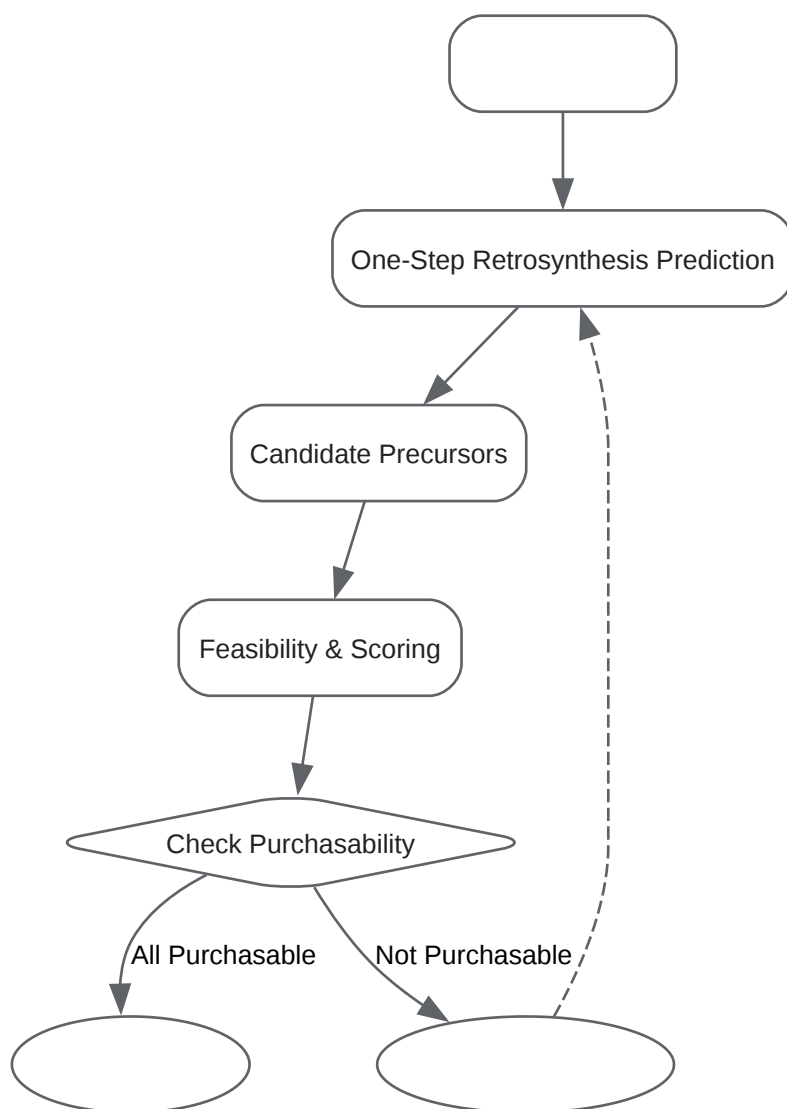
### Protocol 2: Interactive Retrosynthesis with ASKCOS

This protocol describes how to use the interactive path planner in the ASKCOS web interface.

- **Access ASKCOS:** Navigate to the ASKCOS web portal.
- **Input Target Molecule:** Draw the target molecule in the provided chemical editor or enter its SMILES string.
- **Initiate Retrosynthesis:** Select the "Interactive Path Planner" module.
- **Explore Disconnections:** ASKCOS will display a list of possible one-step retrosynthetic disconnections. Each suggestion is ranked based on a neural network score.
- **Select and Expand:** Click on a desired precursor to expand the synthesis tree further. This process is repeated iteratively until all branches of the tree terminate in commercially available starting materials.
- **Save and Export:** The final retrosynthetic route can be saved and exported for future reference.

## Visualizations

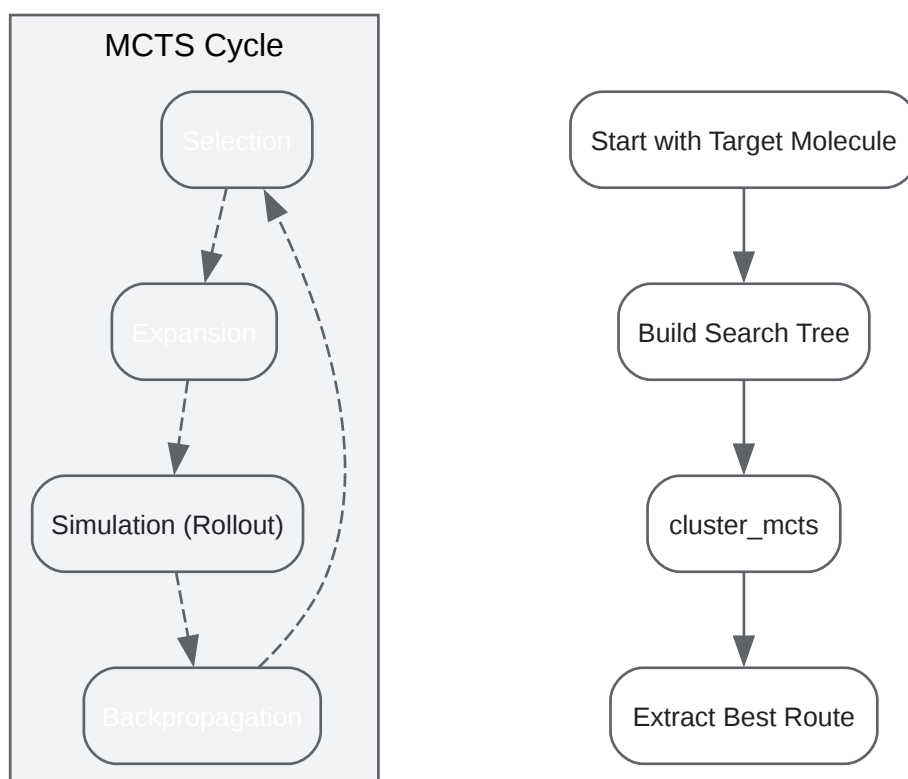
### General Retrosynthesis Workflow



[Click to download full resolution via product page](#)

Caption: A general workflow for computer-assisted retrosynthesis.

## Monte Carlo Tree Search (MCTS) in Retrosynthesis

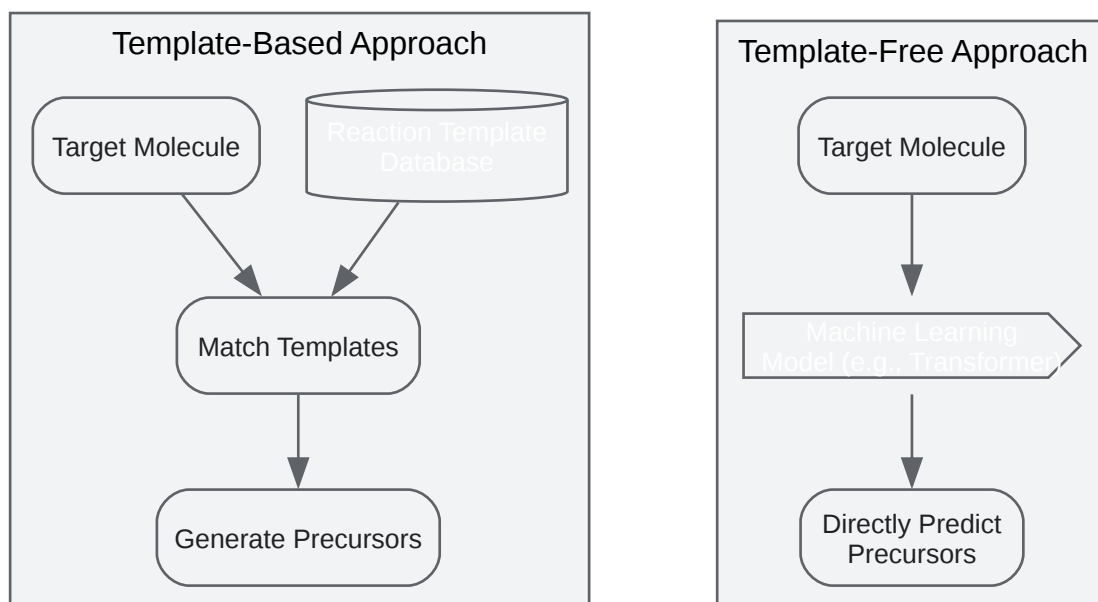


[Click to download full resolution via product page](#)

Caption: The Monte Carlo Tree Search (MCTS) cycle for exploring retrosynthetic routes.[15]  
[16]

## Template-Based vs. Template-Free Logic





[Click to download full resolution via product page](#)

Caption: A comparison of the logical flow in template-based and template-free retrosynthesis. [17][18]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. aizynthfinder documentation — aizynthfinder 4.4.0 documentation [molecularai.github.io]
- 3. 2.1 Playing around with ASKCOS | ASKCOS [askcos-docs.mit.edu]
- 4. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASKCOS: An open-source, microservice-based web app for automatic and interactive synthesis planning - American Chemical Society [acs.digitellinc.com]

- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. Key Strategies and Approaches in Retrosynthetic Analysis [synthiaonline.com]
- 10. Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools - American Chemical Society [acs.digitellinc.com]
- 11. ml4physicalsciences.github.io [ml4physicalsciences.github.io]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. arxiv.org [arxiv.org]
- 14. Retrosynthetic Planning with Experience-Guided Monte Carlo Tree Search | DeepAI [cdnjs.deepai.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. grlplus.github.io [grlplus.github.io]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Computer-Assisted Retrosynthesis Software]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826671#software-and-tools-for-computer-assisted-retrosynthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)